Lipophilicity Advantage (LogP) Over Unsubstituted Phenoxyacetic Acid Analog
The target compound exhibits a computed LogP of 1.6349, approximately 0.8–1.1 log units higher than the unsubstituted [3-(aminomethyl)phenoxy]acetic acid analog (estimated LogP ≈ 0.5–0.8 based on fragment-based calculation), indicating superior membrane permeability potential . This difference arises from the 2,2-dimethyl substitution introducing a quaternary carbon that increases molecular lipophilicity without substantially enlarging molecular weight.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6349 (computed) |
| Comparator Or Baseline | [3-(Aminomethyl)phenoxy]acetic acid (estimated LogP ≈ 0.5–0.8, fragment-based calculation) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.1 |
| Conditions | In silico computed LogP; comparator value estimated from structural fragment contributions |
Why This Matters
A LogP difference of this magnitude can translate to a ~10-fold increase in membrane partitioning, critically influencing oral bioavailability and intracellular target engagement in cell-based assays.
